molecular formula C10H14N2O2 B13461569 methyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylate

methyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylate

Cat. No.: B13461569
M. Wt: 194.23 g/mol
InChI Key: NUWIJNWFAVUTEI-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylate is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-4,5,6,7-tetrahydroindazole with methyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Methyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid
  • 4,5,6,7-tetrahydro-2H-indazole-3-methyl
  • 2H-Indazole, 4,5,6,7-tetrahydro-3-methyl

Uniqueness

Methyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 2-methyl-4,5,6,7-tetrahydroindazole-7-carboxylate

InChI

InChI=1S/C10H14N2O2/c1-12-6-7-4-3-5-8(9(7)11-12)10(13)14-2/h6,8H,3-5H2,1-2H3

InChI Key

NUWIJNWFAVUTEI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2CCCC(C2=N1)C(=O)OC

Origin of Product

United States

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